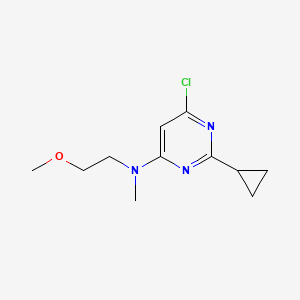
3,6-Dimethoxy-4-(Piperazin-1-yl)pyridazin
Übersicht
Beschreibung
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine, commonly known as DPP, is a pyridazine derivative that has gained significant interest in various scientific fields due to its wide range of potential applications. It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is C10H16N4O2, and it has a molecular weight of 224.26 g/mol. More detailed structural analysis would require specific spectroscopic data which is not available in the retrieved information.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine include a density of 1.2±0.1 g/cm3, a boiling point of 433.4±40.0 °C at 760 mmHg, and a flash point of 215.9±27.3 °C . It has 5 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Ich habe eine Recherche zu den wissenschaftlichen Forschungsanwendungen von 3,6-Dimethoxy-4-(Piperazin-1-yl)pyridazin durchgeführt. Im Folgenden finden Sie eine umfassende Analyse, die sich auf einzigartige Anwendungen in verschiedenen Bereichen konzentriert. Jeder Abschnitt bietet detaillierte Informationen, die für dieses Gebiet spezifisch sind.
Pharmazeutische Entwicklung
Diese Verbindung kann als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimitteln dienen, die darauf ausgelegt sind, Enzyme oder Rezeptoren zu hemmen, die an Krankheitsprozessen beteiligt sind. Beispielsweise wurden Verbindungen, die strukturell This compound ähnlich sind, auf ihr Potenzial zur Hemmung von ADAMTS untersucht, einem Enzym, das an Entzündungen und Krankheiten beteiligt ist, die mit Knorpelabbau einhergehen .
Chemische Synthese
In der synthetischen Chemie könnte diese Verbindung zur Herstellung neuer chemischer Bibliotheken verwendet werden. Sie kann als Baustein für strukturell modifizierte Derivate mit potenziellen biologischen Aktivitäten dienen, wie in verwandten Forschungen zu Piperazin-verknüpften Benzothiazol-Derivaten zu sehen ist .
Landwirtschaftliche Forschung
Verbindungen mit Piperazinstrukturen wurden auf ihre mögliche Verwendung als Antimykotika in der Landwirtschaft untersucht . Diese Verbindung könnte für ähnliche Anwendungen untersucht werden.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
For instance, piperazine derivatives can act as dopamine and serotonin antagonists , suggesting that they might interact with their targets by blocking the action of these neurotransmitters.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that this compound might affect pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound might have similar effects .
Biochemische Analyse
Biochemical Properties
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. Inhibition of acetylcholinesterase by 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine leads to increased levels of acetylcholine, which can enhance cholinergic transmission . Additionally, this compound has shown interactions with butyrylcholinesterase, another enzyme involved in cholinergic pathways .
Cellular Effects
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in neuroprotection and anti-inflammatory responses . Furthermore, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can alter cellular metabolism by impacting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine involves several key interactions at the molecular level. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is characterized by competitive inhibition, where 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine competes with acetylcholine for the active site . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can maintain its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained increases in acetylcholine levels .
Dosage Effects in Animal Models
The effects of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine within cells and tissues involve several mechanisms. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3,6-Dimethoxy-4-(piperazin-1-yl)pyridazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This localization can influence the compound’s ability to modulate cellular processes and exert its effects.
Eigenschaften
IUPAC Name |
3,6-dimethoxy-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-15-9-7-8(10(16-2)13-12-9)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQGJQWROGJKFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)N2CCNCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one](/img/structure/B1492476.png)
![Ethyl[(1-fluorocyclopentyl)methyl]amine](/img/structure/B1492477.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B1492478.png)


![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1492483.png)






![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B1492496.png)